4-Ethoxy PIM-1 Kinase Inhibitory Potency Inferred from Patent SAR Landscape
In the broad PIM kinase inhibitor patent SAR (US20200405702A1), 2-anilino-thiazole-5-carboxamides with para-alkoxy substitution consistently exhibit sub-micromolar PIM-1 inhibitory activity. While a specific IC50 value for 307513-67-3 is not published, the ethoxy analog is expected to show potent inhibition comparable to other para-alkoxy variants [1]. The key differentiation from a 4-H analog is the gain in enzymatic activity conferred by the para-substituent, which is critical for excluding inactive or weakly active compounds that are not useful as chemical probes [1].
| Evidence Dimension | PIM-1 kinase inhibitory activity (inferred) |
|---|---|
| Target Compound Data | Predicted Sub-1 µM IC50 |
| Comparator Or Baseline | 2-anilino-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide (4-H analog): No or weak activity reported |
| Quantified Difference | Qualitative gain in activity (inactive/weak to active) |
| Conditions | Biochemical PIM-1 kinase assay, as described in the patent family |
Why This Matters
For a procurement decision, selecting a compound with a demonstrated active pharmacophore (para-alkoxy) over a potentially inactive 4-H analog is essential for generating interpretable structure-activity data.
- [1] Incyte Corporation. (2017). Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. U.S. Patent No. US20200405702A1. View Source
